molecular formula C6H11N3O B13599242 2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine

2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine

Cat. No.: B13599242
M. Wt: 141.17 g/mol
InChI Key: UDCZNALSQYPHKI-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine is an organic compound that features a pyrazole ring linked to an ethanamine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-ol with 2-chloroethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-3-ol: A precursor in the synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine.

    2-chloroethanamine: Another precursor used in the synthesis.

    1-methyl-1H-imidazole: A structurally similar compound with different chemical properties and applications.

Uniqueness

This compound is unique due to its specific ether linkage between the pyrazole ring and the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)oxyethanamine

InChI

InChI=1S/C6H11N3O/c1-9-4-2-6(8-9)10-5-3-7/h2,4H,3,5,7H2,1H3

InChI Key

UDCZNALSQYPHKI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)OCCN

Origin of Product

United States

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